molecular formula C19H18Cl2N2O4S B319254 methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate

methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate

Cat. No.: B319254
M. Wt: 441.3 g/mol
InChI Key: TWHOLWOJCUFHCY-UHFFFAOYSA-N
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Description

methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate is a complex organic compound with a molecular formula of C19H18Cl2N2O4S. This compound is characterized by the presence of a benzoate ester, a dichlorophenoxy group, and a butanoyl carbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:

    Formation of the Dichlorophenoxy Butanoic Acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid under acidic conditions to form 4-(2,4-dichlorophenoxy)butanoic acid.

    Conversion to Butanoyl Chloride: The butanoic acid derivative is then converted to its corresponding acid chloride using thionyl chloride.

    Formation of the Carbamothioyl Intermediate: The acid chloride reacts with thiourea to form the carbamothioyl intermediate.

    Coupling with Methyl 2-Aminobenzoate: Finally, the carbamothioyl intermediate is coupled with methyl 2-aminobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The dichlorophenoxy group is known to interact with enzyme active sites, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate): Similar in structure but lacks the carbamothioyl group.

    Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamoyl}amino)benzoate: Similar but contains a carbamoyl group instead of a carbamothioyl group.

Uniqueness

methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18Cl2N2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]benzoate

InChI

InChI=1S/C19H18Cl2N2O4S/c1-26-18(25)13-5-2-3-6-15(13)22-19(28)23-17(24)7-4-10-27-16-9-8-12(20)11-14(16)21/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,22,23,24,28)

InChI Key

TWHOLWOJCUFHCY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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